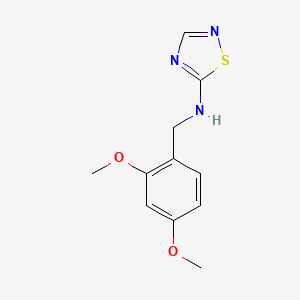
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole, such as N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine, have demonstrated significant biological activities. For example, (Gür et al., 2020) studied Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, noting their high DNA protective ability and strong antimicrobial activity against certain bacteria, as well as cytotoxicity on cancer cell lines.
Structural Analysis and Synthesis
The structural analysis of 1,3,4-thiadiazole derivatives plays a crucial role in understanding their potential applications. For instance, (Zhang et al., 2011) and (Yin et al., 2008) have conducted studies focusing on the crystal structures of related compounds, which aids in understanding their chemical behavior and potential applications in various fields.
Inhibition of Acetylcholinesterase
Derivatives of 1,3,4-thiadiazol-2-amine, including those with benzyl substituents, have been investigated for their potential to inhibit acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. Research by (Zhu et al., 2016) demonstrated significant inhibition activity, which could have implications in treating conditions like Alzheimer's disease.
Anti-leishmanial Activity
The application of 1,3,4-thiadiazol-2-amines in combating Leishmania major, a parasite responsible for leishmaniasis, has been explored. (Tahghighi et al., 2012) synthesized a novel series of these compounds, finding them effective against the promastigote form of the parasite, indicating potential as anti-leishmanial agents.
Development of Metal Complexes
The synthesis of novel metal complexes using derivatives of 1,3,4-thiadiazol-2-amine, such as N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine, has been investigated. (Al-Amiery et al., 2009) synthesized and characterized various metal complexes, highlighting their potential in materials science and coordination chemistry.
Antioxidant and Urease Inhibition
Compounds based on 1,3,4-thiadiazole have shown antioxidant activities and urease inhibition properties. Studies like (Khan et al., 2010) indicate their potential in pharmaceutical development, particularly in creating treatments for diseases involving oxidative stress or urease-related disorders.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-13-7-14-17-11/h3-5,7H,6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFQTOAJHHYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=NS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727789 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
1063733-41-4 | |
| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

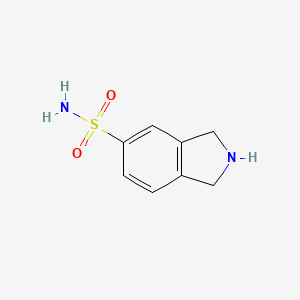
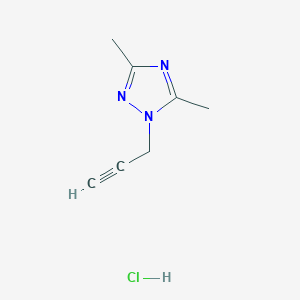

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)
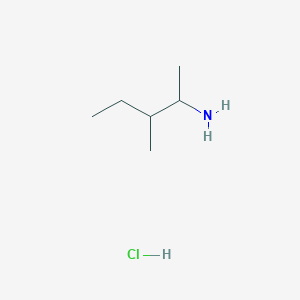
![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)
![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
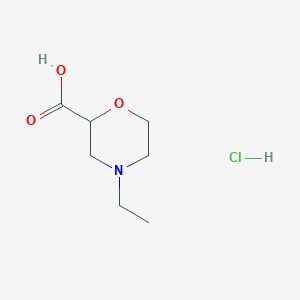
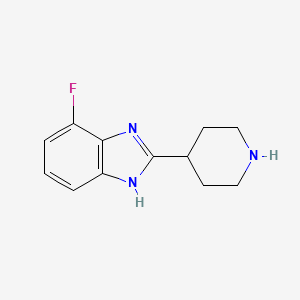
![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)
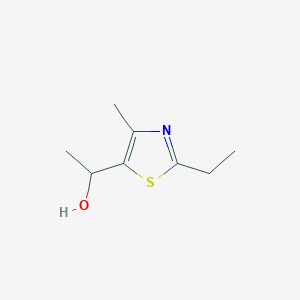
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)
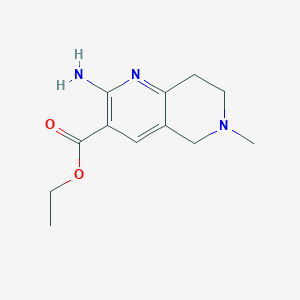
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)